N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that features a piperidine ring and an oxazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group, often through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions could target the oxazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Potential mechanisms could involve binding to receptors or enzymes, modulating signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-1-yl)acetamide
Uniqueness
The unique combination of the piperidine and oxazole rings in N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide may confer distinct biological properties compared to similar compounds. This could include differences in binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-7-10(13-16-9)12-11(15)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSKMKQZDVVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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